molecular formula C13H15N3O2 B1431777 (3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol CAS No. 1423040-64-5

(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol

Cat. No. B1431777
M. Wt: 245.28 g/mol
InChI Key: FQHRNVUXCKTULP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol” is a chemical compound with the molecular formula C13H15N3O2 . It has been used in research and has been found in the crystal structure of the catalytic domain of human JARID1B .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.28 . Unfortunately, other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Optoelectronic Properties of Oxadiazole Derivatives

Oxadiazole derivatives, including those with pyrrole and phenyl groups, have been modeled to study their optoelectronic properties. These compounds show potential in light harvesting applications due to their ability to absorb in the visible region and exhibit high light harvesting efficiency. This suggests their utility in optoelectronic devices and solar energy conversion technologies (Joshi & Ramachandran, 2017).

Anticancer Applications

The structure-activity relationship of certain oxadiazole derivatives has been explored for their potential as apoptosis inducers and anticancer agents. Compounds with specific structural features have shown activity against breast and colorectal cancer cell lines, highlighting the therapeutic potential of oxadiazole derivatives in cancer treatment (Zhang et al., 2005).

Organic Light-Emitting Diodes (OLEDs)

Oxadiazole derivatives have been synthesized and utilized as electron-transporting and exciton-blocking materials for blue, green, and red phosphorescent OLEDs. Their application resulted in devices with reduced driving voltages, high efficiency, and excellent external quantum efficiencies, demonstrating their significance in the development of efficient OLEDs (Shih et al., 2015).

Antiviral Activity

Research on oxadiazole derivatives has also included the study of their antiviral activities. For instance, a novel oxadiazole compound was identified as a potent, orally bioavailable inhibitor of human rhinovirus 3C protease, showcasing a potential route for the development of antiviral therapies against picornaviruses (Patick et al., 2005).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the resources I have access to .

properties

IUPAC Name

(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-11-6-7-16(8-11)9-12-14-13(15-18-12)10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHRNVUXCKTULP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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